![molecular formula C25H22FN5O4 B2529569 ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-27-4](/img/no-structure.png)

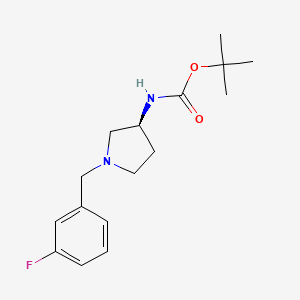

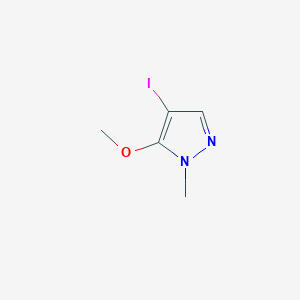

ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis. For instance, the first paper discusses the synthesis of potential metabolites of a structurally related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate . The second paper describes the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which shares some structural features such as the presence of a fluorobenzyl group and an ethyl ester .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the authors developed stereospecific oxidizing reagents and conditions to synthesize various metabolites of the parent compound . These methods could potentially be adapted for the synthesis of ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, considering the sensitivity of the systems involved. The second paper reports a one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium, which could be relevant for constructing the imidazo[2,1-f]purin ring system of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray studies . These studies provide detailed information about the crystal system, space group, and intermolecular interactions such as hydrogen bonds. For the target compound, similar analytical methods could be employed to determine its molecular structure and confirm the successful synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are sensitive and require specific conditions and reagents . The use of SeO2, Clorox bleach, activated MnO2, and NaClO2 in the presence of resorcinol as a chlorine scavenger are examples of the tailored conditions needed for these reactions . Understanding these reactions is crucial for the synthesis of the target compound, as it may involve similar sensitive transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. For example, the solubility of the compounds in various solvents, their crystallization behavior, and the presence of specific functional groups that influence their reactivity are important characteristics that can be inferred . Additionally, the anticancer activity of related compounds provides a glimpse into the potential biological properties of the target compound .

科学的研究の応用

Synthesis and Structural Insights

The synthesis and structural analysis of compounds related to Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate offer foundational insights into their potential applications in scientific research. One notable study involved the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, highlighting methodologies that could be applicable to the synthesis of related compounds, including Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate. This study emphasizes the significance of reaction conditions on yield, providing a basis for optimizing synthetic routes for related compounds (Huang Jin-qing, 2009).

Crystallographic and Molecular Characterization

The structural characterization of benzimidazole derivatives, such as Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, provides critical insights into the molecular geometry and intermolecular interactions of these compounds. Such studies are pivotal for understanding the physical properties and potential functional applications of Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate. The analysis of crystal packing and π–π interactions informs on the stability and solubility aspects critical for pharmaceutical formulation and material science applications (S. M. Kumar et al., 2016).

Antioxidant Properties and Potential Therapeutic Applications

The exploration of the antioxidant properties of substituted aryl meroterpenoids derived from red seaweed indicates a potential area of application for Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate. These studies suggest that structurally related compounds could serve as potent antioxidants with applications ranging from pharmaceuticals to food preservatives. The structure-activity relationship analysis within this context provides a framework for designing Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate derivatives with enhanced antioxidant capacities (K. Chakraborty et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves the condensation of 2-fluorobenzylamine with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The final product is obtained by esterification of the resulting carboxylic acid intermediate with ethanol.", "Starting Materials": [ "2-fluorobenzylamine", "1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione", "ethyl 4-bromobenzoate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate 3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-amine.", "Step 2: Reaction of the intermediate with ethyl 4-bromobenzoate in the presence of a suitable base such as potassium carbonate or sodium hydride to form the intermediate ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate.", "Step 3: Esterification of the intermediate with ethanol in the presence of a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate." ] } | |

CAS番号 |

877644-27-4 |

製品名 |

ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate |

分子式 |

C25H22FN5O4 |

分子量 |

475.48 |

IUPAC名 |

ethyl 4-[2-[(2-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |

InChI |

InChI=1S/C25H22FN5O4/c1-4-35-23(33)16-9-11-18(12-10-16)31-15(2)13-29-20-21(27-24(29)31)28(3)25(34)30(22(20)32)14-17-7-5-6-8-19(17)26/h5-13H,4,14H2,1-3H3 |

InChIキー |

AGAGZTZKGWFJSI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)